1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-8-7-18-13-11(14(19)22-15(18)20)9-16-12(17-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVENCEDSKVTUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608753 | |
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76361-14-3 | |
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76361-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Pyrimido[4,5-d]oxazine-2,4-dione Core
- Starting from 4-aminopyrimidine derivatives, cyclization is induced by reaction with suitable carboxylic acid derivatives or acid chlorides under reflux conditions in solvents like xylene or dioxane.
- The reaction is often base-catalyzed to facilitate ring closure, forming the fused oxazine ring.
- Reaction temperatures typically range from 80°C to 120°C, with reaction times from several hours to overnight.
N-1 Alkylation with 2-Methoxyethyl Groups
- The nitrogen at position 1 is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions.
- Bases such as potassium carbonate or sodium hydrogencarbonate are commonly used.
- Solvents include polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide.
- Reaction temperatures vary from room temperature to 100°C, sometimes assisted by microwave irradiation to reduce reaction time.
- Yields for this step vary but can be optimized to 20-40% depending on conditions.
Introduction of the Phenyl Group at the 7-Position
- The phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- Boronic acid or boronate ester derivatives of the methoxyethyl-substituted intermediate are reacted with aryl halides (e.g., bromobenzene derivatives).
- Catalysts include tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complexes.
- Bases such as cesium carbonate or potassium carbonate are used.
- Reactions are performed in mixed solvents like 1,4-dioxane and water under inert atmosphere.
- Microwave irradiation at 90-100°C for 0.5 to 2 hours is employed to enhance reaction rates.
- Purification is typically done by preparative HPLC or column chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to oxazine core | 4-aminopyrimidine + acid chloride, base (e.g., NaHCO3) | Xylene or dioxane | Reflux, 6-12 h | 50-70 | Base facilitates ring closure |
| N-1 Alkylation | 2-methoxyethyl bromide, K2CO3 or NaHCO3 | 1,4-dioxane, DMSO | 80-100°C, 1-2 h (microwave) | 20-40 | Microwave irradiation improves yield |
| Phenyl group introduction | Aryl bromide, Pd catalyst, K2CO3 or Cs2CO3 | 1,4-dioxane/H2O | 90-100°C, 0.5-2 h (microwave) | 15-20 | Purification by preparative HPLC |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in both alkylation and cross-coupling steps.
- Choice of base and solvent critically affects the selectivity and purity of the final product.
- Palladium catalysts with diphosphine ligands (e.g., dppf) provide better catalytic activity and selectivity in the phenylation step.
- Purification by reverse-phase HPLC at controlled pH (around 10) ensures removal of palladium residues and byproducts.
- The methoxyethyl substituent imparts solubility advantages, facilitating purification and handling.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Core cyclization | Aminopyrimidine + acid chloride, base, reflux | 50-70 | Essential for ring formation |
| N-1 Alkylation | 2-methoxyethyl bromide, base, microwave heating | 20-40 | Microwave reduces reaction time |
| 7-Phenyl substitution | Pd catalyst, aryl bromide, base, microwave | 15-20 | Cross-coupling step |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Cancer Treatment
1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes, which are often associated with various cancers. The inhibition of these enzymes can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.
Case Studies :
- Study on IDH Mutant Inhibition : Research indicates that compounds similar to this compound exhibit strong inhibitory effects on IDH1 and IDH2 mutants. This has been documented in patents that describe the synthesis and biological activity of such compounds against cancer cell lines expressing these mutations .
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective properties. Its mechanism could involve modulation of oxidative stress pathways or neuroinflammation, making it a candidate for further exploration in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme | Effectiveness | Reference |
|---|---|---|---|
| Cancer Treatment | IDH1/IDH2 | High | US11649247B2 |
| Neuroprotection | Oxidative Stress Path | Moderate | Ongoing Research |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Synthesis | Phenylamine + Methoxyethyl Group | 75 |
| Purification | Crystallization from Ethanol | 85 |
| Final Product Characterization | NMR and Mass Spectrometry | - |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione with structurally analogous derivatives, highlighting substituent effects on properties and applications:
*Estimated values based on structural analogs.
Structural and Functional Insights
Substituent Effects on Solubility :
- The 2-methoxyethyl group improves aqueous solubility compared to hydrophobic groups like isopropyl or benzyl, due to its ether oxygen acting as a hydrogen-bond acceptor. This property is critical for drug bioavailability .
- Allyl and propargyl substituents (e.g., in ) introduce unsaturated bonds, enabling click chemistry modifications but reducing polarity .
The phenyl group at position 7 is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
Synthetic Routes :
- Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, describes thionyl chloride-mediated cyclization to form oxazine dione cores, adaptable for introducing 2-methoxyethyl via methoxyethyl halides .
- The allyl variant (CAS 76360-66-2) is synthesized via LiAlH4 reduction and subsequent functionalization, a method extendable to other substituents .
Notes
Substituent Diversity : The 1-position substituent critically impacts physicochemical and biological properties. Polar groups (e.g., methoxyethyl) balance lipophilicity and solubility, while aromatic or bulky groups may enhance target binding but reduce bioavailability.
Synthetic Challenges : Introducing methoxyethyl groups requires careful control of reaction conditions to avoid ether cleavage. ’s methodology provides a viable template .
Commercial Availability : Several analogs (e.g., methylthio derivatives) are discontinued, emphasizing the need for custom synthesis in research .
Q & A
Q. What are the common synthetic routes for preparing pyrimido-oxazine-dione derivatives, and how can they be adapted for 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?
Methodological Answer: A typical approach involves nucleophilic substitution or condensation reactions. For example, describes refluxing a chlorinated precursor (e.g., 7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e][1,3,4]oxadiazine) with secondary amines in ethanol under reflux for 2–3 hours to yield substituted derivatives. Adapting this for the target compound would require:
- Selecting a suitable chloro precursor (e.g., 7-chloro-pyrimido-oxazine-dione).
- Replacing the chloro group with a 2-methoxyethyl moiety via nucleophilic substitution using 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF or ethanol).
- Monitoring reaction progress via TLC or HPLC and isolating the product via precipitation or column chromatography .
Q. Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | Solvent/temperature optimization | |
| 2 | 2-Methoxyethylamine | Nucleophilic substitution | |
| 3 | DMF, 80°C | Alternative solvent for slower reactions |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational methods:
- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl and methoxyethyl groups).
- Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution Mass Spectrometry).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (as seen in for analogous compounds).
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or similar software to correlate with reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents (e.g., 2-methoxyethyl)?
Methodological Answer: Key strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky reagents.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields, as demonstrated in for similar heterocyclic systems.
- DoE (Design of Experiments) : Apply statistical models to identify critical factors (temperature, reagent ratio) affecting yield .
Q. Table 2: Yield Optimization Case Study
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 45 |
| Solvent | DMF | 68 |
| Catalyst | None | 45 |
| Catalyst | TBAB | 72 |
Q. How should conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be analyzed?
Methodological Answer:
- Dose-Response Curves : Establish IC₅₀ values for both antimicrobial and cytotoxic effects (e.g., using MTT assays for cytotoxicity and broth dilution for antimicrobial activity).
- Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity) / IC₅₀ (antimicrobial) to assess therapeutic window.
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to bacterial vs. human targets (as in for thiadiazolo-pyrimidinones) .
Q. What methodological frameworks are recommended for resolving contradictions in theoretical vs. experimental data (e.g., DFT-predicted vs. observed reactivity)?
Methodological Answer:
- Error Analysis : Compare computational parameters (basis sets, solvation models) with experimental conditions (solvent, temperature).
- Benchmarking : Validate DFT methods against high-level ab initio calculations (e.g., CCSD(T)) for critical intermediates.
- Experimental Validation : Synthesize and test derivatives with modified substituents to isolate variables (e.g., replacing methoxyethyl with ethoxyethyl) .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC (as in ’s buffer preparation protocols).
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .
Q. What advanced techniques are suitable for analyzing intermolecular interactions (e.g., DNA binding) of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA.
- Circular Dichroism (CD) : Detect conformational changes in DNA upon binding.
- Molecular Dynamics Simulations : Model interaction trajectories using GROMACS or AMBER (as in for benzothiazine-DNA studies) .
Q. How can machine learning be integrated into structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Dataset Curation : Compile experimental data (e.g., IC₅₀, logP) for derivatives.
- Feature Selection : Use descriptors like molecular weight, topological surface area, and substituent electronic parameters.
- Model Training : Apply Random Forest or Neural Networks to predict biological activity (as in ’s emphasis on data-driven experimental design) .
Q. Table 3: Example ML Model Performance
| Model | R² (Training) | R² (Validation) |
|---|---|---|
| Random Forest | 0.92 | 0.85 |
| Neural Network | 0.95 | 0.82 |
Key Takeaways
- Synthesis : Prioritize solvent and catalyst selection for bulky substituents .
- Characterization : Combine experimental (NMR, X-ray) and computational (DFT) methods .
- Biological Studies : Use selectivity indices and mechanistic modeling to resolve contradictions .
- Data Analysis : Integrate statistical and machine learning frameworks for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
